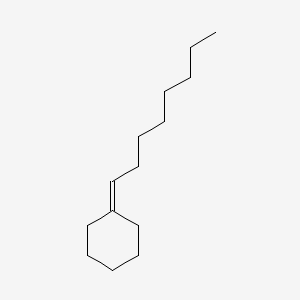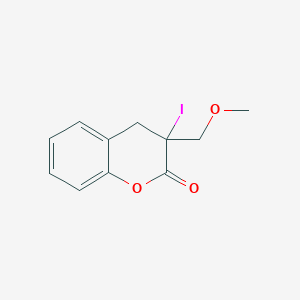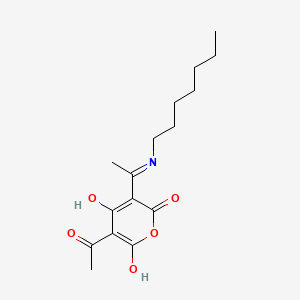
(3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyran ring, an acetyl group, and a heptylamino substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a heptylamine derivative, followed by cyclization to form the pyran ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reaction time is crucial to achieve consistent quality. Purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions: (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
(3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
- (3Z)-5-Acetyl-3-(1-(octylamino)ethylidene)-6-hydroxypyran-2,4-dione
- (3Z)-5-Acetyl-3-(1-(hexylamino)ethylidene)-6-hydroxypyran-2,4-dione
Comparison: Compared to its analogs, (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione is unique due to the length of its heptylamino chain, which can influence its solubility, reactivity, and biological activity
特性
CAS番号 |
132758-17-9 |
|---|---|
分子式 |
C16H23NO5 |
分子量 |
309.36 g/mol |
IUPAC名 |
5-acetyl-3-(N-heptyl-C-methylcarbonimidoyl)-4,6-dihydroxypyran-2-one |
InChI |
InChI=1S/C16H23NO5/c1-4-5-6-7-8-9-17-10(2)12-14(19)13(11(3)18)16(21)22-15(12)20/h19,21H,4-9H2,1-3H3 |
InChIキー |
JYTUSFAAGYCCSA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCN=C(C)C1=C(C(=C(OC1=O)O)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


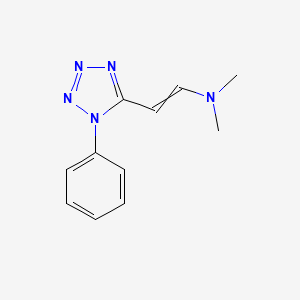
![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)

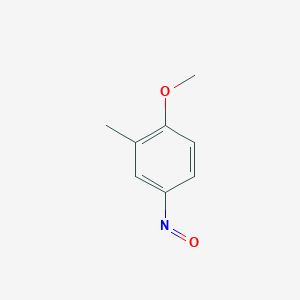
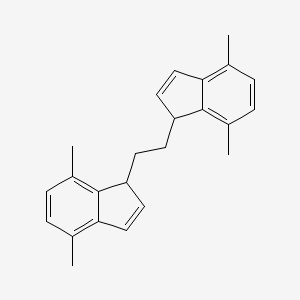

![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)

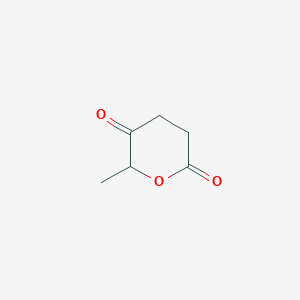
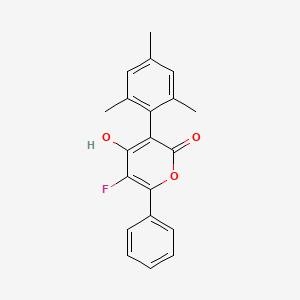
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
